3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid
Overview
Description
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is known for its unique structure, which includes an amino group, a keto group, and a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid typically involves the reaction of hexanoic acid derivatives with amino and keto functional groups. One common method includes the use of protected amino acids and subsequent deprotection steps to yield the desired compound . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures high purity and consistency, which is crucial for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acid derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, including enzyme catalysis and metabolic processes. These interactions can influence cellular functions and biochemical pathways, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Amino-2-oxoethyl)thio]propanoic acid: Similar in structure but contains a thio group instead of a methyl group.
Quisqualic acid analogs: Contain similar amino and keto functional groups but differ in their overall structure and biological activity.
Uniqueness
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDKTSLVWGFPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446389 | |
Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-15-6 | |
Record name | 3-(Carbamoylmethyl)-5-methylhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181289-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Y-shaped structure of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid?
A: The Y-shaped structure of this compound, also known as 3-Carbamoymethyl-5-methylhexanoic acid, is crucial for its crystal packing and potentially influences its physical and chemical properties. This unique shape, with the methine carbon acting as a junction point, leads to specific dihedral angles between the three segments []. These angles, determined as 77.7(3)°, 86.2(9)°, and 19.9(2)° by single crystal X-ray diffraction, dictate the molecule's spatial arrangement within the crystal lattice []. This arrangement, stabilized by O–H⋯O and N–H⋯O hydrogen bonds, forms an infinite two-dimensional architecture []. Understanding this structure is essential for exploring its applications in various fields.
Q2: How is 3-Carbamoymethyl-5-methylhexanoic acid synthesized, and what are the advantages of the reported methods?
A: Several synthetic routes for 3-Carbamoymethyl-5-methylhexanoic acid have been explored, with a focus on efficiency and cost-effectiveness. One method involves a three-step process starting with the reaction of cyanoacetamide and isovaleric aldehyde to yield 3-isobutylglutaric acid []. This acid is then converted to 3-isobutylglutaric anhydride, which subsequently reacts with ammonia to produce racemic 3-Carbamoymethyl-5-methylhexanoic acid []. This method boasts high yields exceeding 80% for each step and utilizes readily available starting materials [].
Q3: What are the potential applications of 3-Carbamoymethyl-5-methylhexanoic acid based on its calculated properties?
A: Theoretical calculations suggest potential applications for 3-Carbamoymethyl-5-methylhexanoic acid in the field of nonlinear optics. Density functional theory (DFT) calculations have been used to estimate its linear refractive index and third-order nonlinear susceptibility (χ(3)) []. The calculated χ(3) value at a specific frequency (ω = 0.086 a.u.) is significant compared to experimental data from other organic crystals, indicating its potential as a nonlinear optical (NLO) material []. This suggests its possible use in optical communication, data storage, and other photonic technologies.
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